molecular formula C84H121ClFN17O23 B14753247 Tgf|AR-IN-1

Tgf|AR-IN-1

Cat. No.: B14753247
M. Wt: 1791.4 g/mol
InChI Key: RRGOOOPOTXFKKZ-UNVBUFFDSA-N
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Description

Tgf|AR-IN-1 is a compound that targets the transforming growth factor beta (TGF-β) and androgen receptor (AR) signaling pathways. These pathways are crucial in various physiological and pathological processes, including cancer progression, fibrosis, and immune regulation .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tgf|AR-IN-1 involves the expression and purification of biologically active monomeric TGF-β1 in Escherichia coli. The synthetic DNA sequence encoding the mature human TGF-β1 is cloned into a plasmid and expressed in the Escherichia coli BL21 (DE3) strain. The fusion protein is solubilized, refolded, and purified using cation-exchange chromatography .

Industrial Production Methods

Industrial production of this compound can be achieved using Chinese Hamster Ovary (CHO) cells. The protein is produced and secreted in the CHO cell line and purified using heparin affinity chromatography .

Chemical Reactions Analysis

Types of Reactions

Tgf|AR-IN-1 undergoes various chemical reactions, including:

    Oxidation: Involves the addition of oxygen or the removal of hydrogen.

    Reduction: Involves the addition of hydrogen or the removal of oxygen.

    Substitution: Involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may produce carboxylic acids, while reduction may yield alcohols .

Scientific Research Applications

Tgf|AR-IN-1 has a wide range of scientific research applications:

Mechanism of Action

Tgf|AR-IN-1 exerts its effects by inhibiting the TGF-β and androgen receptor signaling pathways. It binds to the TGF-β receptor complex, preventing the activation of downstream signaling molecules like Smad proteins. This inhibition disrupts the TGF-β-induced epithelial-to-mesenchymal transition, immunosuppression, and neovascularization, thereby reducing tumor progression and fibrosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tgf|AR-IN-1 is unique due to its dual targeting of both the TGF-β and androgen receptor pathways. This dual inhibition provides a more comprehensive approach to treating diseases like cancer and fibrosis, where both pathways play significant roles .

Properties

Molecular Formula

C84H121ClFN17O23

Molecular Weight

1791.4 g/mol

IUPAC Name

18-[[(1S)-4-[[(1S)-4-[2-[2-[2-[2-[2-[2-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-6-amino-1-[4-[2-[4-(3-chloro-4-fluorophenyl)-5-(3-cyanoimidazo[1,2-b]pyridazin-6-yl)imidazol-1-yl]ethoxymethylcarbamoyloxymethyl]anilino]-1-oxohexan-2-yl]amino]-2-oxoethyl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethoxy]ethoxy]ethylamino]-2-oxoethoxy]ethoxy]ethylamino]-1-carboxy-4-oxobutyl]amino]-1-carboxy-4-oxobutyl]amino]-18-oxooctadecanoic acid

InChI

InChI=1S/C84H121ClFN17O23/c1-56(2)45-67(99-75(110)53-124-44-42-122-39-36-90-74(109)52-123-43-41-121-38-35-89-70(105)32-29-65(82(116)117)98-72(107)33-30-66(83(118)119)97-71(106)20-15-13-11-9-7-5-3-4-6-8-10-12-14-16-21-76(111)112)81(115)100-68(50-104)79(113)92-49-73(108)96-64(19-17-18-34-87)80(114)95-59-25-22-57(23-26-59)51-126-84(120)94-55-125-40-37-102-54-93-77(58-24-27-62(86)61(85)46-58)78(102)63-28-31-69-91-48-60(47-88)103(69)101-63/h22-28,31,46,48,54,56,64-68,104H,3-21,29-30,32-45,49-53,55,87H2,1-2H3,(H,89,105)(H,90,109)(H,92,113)(H,94,120)(H,95,114)(H,96,108)(H,97,106)(H,98,107)(H,99,110)(H,100,115)(H,111,112)(H,116,117)(H,118,119)/t64-,65-,66-,67-,68-/m0/s1

InChI Key

RRGOOOPOTXFKKZ-UNVBUFFDSA-N

Isomeric SMILES

CC(C)C[C@@H](C(=O)N[C@@H](CO)C(=O)NCC(=O)N[C@@H](CCCCN)C(=O)NC1=CC=C(C=C1)COC(=O)NCOCCN2C=NC(=C2C3=NN4C(=NC=C4C#N)C=C3)C5=CC(=C(C=C5)F)Cl)NC(=O)COCCOCCNC(=O)COCCOCCNC(=O)CC[C@@H](C(=O)O)NC(=O)CC[C@@H](C(=O)O)NC(=O)CCCCCCCCCCCCCCCCC(=O)O

Canonical SMILES

CC(C)CC(C(=O)NC(CO)C(=O)NCC(=O)NC(CCCCN)C(=O)NC1=CC=C(C=C1)COC(=O)NCOCCN2C=NC(=C2C3=NN4C(=NC=C4C#N)C=C3)C5=CC(=C(C=C5)F)Cl)NC(=O)COCCOCCNC(=O)COCCOCCNC(=O)CCC(C(=O)O)NC(=O)CCC(C(=O)O)NC(=O)CCCCCCCCCCCCCCCCC(=O)O

Origin of Product

United States

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